Benzenamine, N-(4-pyridinylmethylene)-
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Overview
Description
Benzenamine, N-(4-pyridinylmethylene)-: is an organic compound with the molecular formula C12H10N2 and a molecular weight of 182.22 g/mol . It is a derivative of benzenamine (aniline) where the hydrogen atom on the nitrogen is replaced by a 4-pyridinylmethylene group. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-(4-pyridinylmethylene)- typically involves the condensation reaction between benzenamine and 4-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions . The reaction can be represented as follows:
C6H5NH2+C6H4CHO→C6H5N=CHC5H4N+H2O
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Benzenamine, N-(4-pyridinylmethylene)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the reagent used.
Scientific Research Applications
Benzenamine, N-(4-pyridinylmethylene)- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-(4-pyridinylmethylene)- involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. The presence of the pyridine ring allows it to participate in π-π stacking interactions and hydrogen bonding, which can affect its binding affinity to biological targets.
Comparison with Similar Compounds
- Benzenamine, N-(phenylmethylene)- : Similar structure but with a phenyl group instead of a pyridinyl group.
- Benzenamine, 4-nitro-N-(2-pyridinylmethylene)- : Contains a nitro group, which significantly alters its chemical properties.
Uniqueness: Benzenamine, N-(4-pyridinylmethylene)- is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound in various applications, particularly in coordination chemistry and drug development.
Properties
IUPAC Name |
N-phenyl-1-pyridin-4-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHVJFYBTGEOJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950453 |
Source
|
Record name | N-Phenyl-1-(pyridin-4-yl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27768-46-3 |
Source
|
Record name | N-Phenyl-1-(pyridin-4-yl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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